1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound with significant potential in medicinal chemistry. It belongs to the class of dihydropyridine derivatives, which are known for their pharmacological activities, particularly as calcium channel blockers and in various therapeutic applications. The compound's molecular formula is , and it has a molecular weight of approximately .
This compound can be sourced from chemical suppliers specializing in research chemicals. It is classified under organic compounds, specifically as a carboxamide and dihydropyridine derivative, which indicates its structural features and potential biological activities.
The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and catalyst use to maximize yield and purity.
The molecular structure of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be represented using various chemical notations:
InChI=1S/C21H18ClFN2O2/c1-2-25(15-8-4-3-5-9-15)21(27)16-10-7-13-24(20(16)26)14-17-18(22)11-6-12-19(17)23/h3-13H,2,14H2,1H3
CCN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
The compound features a dihydropyridine ring fused with various aromatic groups, which contribute to its biological activity.
The compound can undergo several chemical reactions typical for dihydropyridine derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or for synthesizing analogs.
The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is likely related to its interaction with specific biological targets such as receptors or enzymes involved in cellular signaling pathways.
Research indicates that similar compounds may act as inhibitors of certain neurotransmitter receptors (e.g., AMPA receptors), which play a significant role in synaptic transmission and plasticity . The exact mechanism would require further experimental validation through biochemical assays.
The compound exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's stability, solubility, and reactivity under various conditions.
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has potential applications in:
CAS No.: 85146-10-7
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1